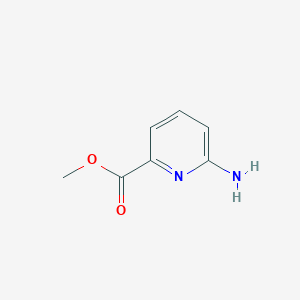

Methyl 6-aminopyridine-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-aminopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-11-7(10)5-3-2-4-6(8)9-5/h2-4H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHIHEJTUXNQOPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00550151 | |

| Record name | Methyl 6-aminopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36052-26-3 | |

| Record name | Methyl 6-aminopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-Aminopyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-aminopyridine-2-carboxylate: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-aminopyridine-2-carboxylate is a pivotal building block in medicinal chemistry and drug discovery, most notably as a key intermediate in the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and safety information. Detailed experimental protocols for its preparation via Fischer esterification are presented, alongside a compilation of its known physical and spectral data. This document aims to serve as a critical resource for researchers engaged in the synthesis and application of this versatile molecule.

Chemical Properties and Identifiers

This compound, also known as methyl 6-aminopicolinate, is a substituted pyridine derivative. Its structure incorporates an amino group and a methyl ester, making it a valuable synthon for a variety of chemical transformations.

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| CAS Number | 36052-26-3 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Methyl 6-aminopicolinate, 6-Amino-2-pyridinecarboxylic acid methyl ester, 2-Amino-6-(methoxycarbonyl)pyridine | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 104 - 111 °C | [2] |

| Boiling Point | 406 - 408 °F / 208 - 209 °C (lit.) | [2] |

| Topological Polar Surface Area | 65.2 Ų | [1] |

Spectroscopic Data

Table 2.1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.6 | t | H-4 |

| ~6.8 | d | H-3 |

| ~6.6 | d | H-5 |

| ~6.0 | br s | -NH₂ |

| ~3.9 | s | -OCH₃ |

Table 2.2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~166 | C=O |

| ~159 | C-6 |

| ~148 | C-2 |

| ~138 | C-4 |

| ~112 | C-5 |

| ~108 | C-3 |

| ~52 | -OCH₃ |

Table 2.3: Expected IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | N-H stretch (amine) |

| 3000-2800 | C-H stretch (aromatic & aliphatic) |

| 1720-1700 | C=O stretch (ester) |

| 1620-1580 | C=C stretch (aromatic) |

| 1250-1000 | C-O stretch (ester) |

Table 2.4: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 152 | [M]⁺ |

| 121 | [M - OCH₃]⁺ |

| 93 | [M - COOCH₃]⁺ |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 6-aminopyridine-2-carboxylic acid, using methanol in the presence of an acid catalyst.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol: Fischer Esterification

This protocol is a standard procedure for the esterification of a pyridine carboxylic acid and can be adapted for the synthesis of this compound.

Materials:

-

6-Aminopyridine-2-carboxylic acid

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Ethyl Acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6-aminopyridine-2-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of carboxylic acid).

-

Acid Addition: While stirring, slowly and cautiously add concentrated sulfuric acid (0.1-0.2 eq) to the suspension. The addition is exothermic and should be done in an ice bath to control the temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. c. Remove the excess methanol under reduced pressure using a rotary evaporator. d. To the resulting residue, add water and extract the product with ethyl acetate (3 x volume of the aqueous layer). e. Combine the organic layers and wash with brine. f. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various pharmacologically active compounds. Its primary application lies in the development of thienopyrrole derivatives, which have been identified as potent allosteric inhibitors of the Hepatitis C virus (HCV) NS5B polymerase. The amino and ester functionalities of the molecule provide convenient handles for the construction of more complex heterocyclic systems.

Logical Relationship in Drug Synthesis

Caption: Role as an intermediate in drug synthesis.

Safety Information

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.

Table 5.1: GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Data from PubChem.[3]

Handling and Storage:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel pharmaceuticals. This guide has provided a detailed overview of its synthesis, properties, and handling, which should serve as a practical resource for chemists in research and development. The straightforward esterification synthesis makes it readily accessible, and its chemical functionalities allow for diverse applications in the creation of complex molecular architectures. As with any chemical substance, adherence to proper safety protocols is paramount.

References

"Methyl 6-aminopyridine-2-carboxylate" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 6-aminopyridine-2-carboxylate, a key building block in the synthesis of complex organic molecules. This document outlines its chemical and physical properties, a detailed experimental protocol for its synthesis, and its applications in research and development.

Core Compound Identification

Chemical Name: this compound CAS Number: 36052-26-3 Molecular Formula: C₇H₈N₂O₂

Physicochemical and Computed Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Weight | 152.15 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | COC(=O)C1=NC(=CC=C1)N | [1] |

| InChI Key | OHIHEJTUXNQOPM-UHFFFAOYSA-N | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 152.058577502 Da | [1] |

| Topological Polar Surface Area | 65.2 Ų | [1] |

| XLogP3-AA | 0.7 | [1] |

Applications in Research and Drug Development

This compound is a versatile intermediate primarily utilized in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. Its parent compound, 6-Aminopyridine-2-carboxylic acid, serves as a crucial building block in the synthesis of various biologically active molecules.[3] The pyridine core is a common scaffold in medicinal chemistry.

Derivatives of aminopyridines are explored for a wide range of therapeutic areas. For instance, related aminopyridine structures have been investigated as:

-

Inhibitors of hepatitis C virus NS5B polymerase.

-

Potential anti-cancer agents.

The presence of amino and carboxylate groups at positions 2 and 6 of the pyridine ring allows for diverse chemical modifications, making it a valuable starting material for creating libraries of novel compounds for high-throughput screening in drug discovery programs.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, 6-aminopyridine-2-carboxylic acid. A standard and effective method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst.

Objective: To synthesize this compound via acid-catalyzed esterification of 6-aminopyridine-2-carboxylic acid.

Materials:

-

6-aminopyridine-2-carboxylic acid

-

Methanol (Anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (gas or in a non-aqueous solvent)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate or Dichloromethane (for extraction)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask, suspend 6-aminopyridine-2-carboxylic acid (1.0 equivalent) in an excess of anhydrous methanol.

-

Catalyst Addition: While stirring the suspension, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents). The addition is exothermic and should be done in an ice bath to control the temperature.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Concentrate the mixture using a rotary evaporator to remove most of the methanol. Partition the residue between ethyl acetate (or dichloromethane) and water. Extract the aqueous layer two more times with the organic solvent.

-

Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting crude this compound can be further purified by flash column chromatography or recrystallization to obtain the final product with high purity.

Visualization of Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound from its carboxylic acid precursor.

Caption: Synthesis workflow for this compound.

References

Spectroscopic Profile of Methyl 6-aminopyridine-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 6-aminopyridine-2-carboxylate, a key intermediate in pharmaceutical and agrochemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Chemical Structure and Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 36052-26-3 |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| Monoisotopic Mass | 152.0586 Da |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Tentative) |

| 7.51 | dd | 1H | H-4 |

| 7.18 | d | 1H | H-5 or H-3 |

| 6.64 | d | 1H | H-3 or H-5 |

| 6.32 | s | 2H | -NH₂ |

| 3.79 | s | 3H | -OCH₃ |

Note: s = singlet, d = doublet, dd = doublet of doublets. The coupling constants reported in the source were J = 8.29 Hz and 7.35 Hz for the doublet of doublets.

¹³C NMR (Carbon-13 NMR) Data

Currently, there is no publicly available, experimentally confirmed ¹³C NMR data for this compound.

Infrared (IR) Spectroscopy

A complete, assigned IR spectrum for this compound is not available in peer-reviewed literature. However, based on its functional groups, the following characteristic absorption bands can be predicted:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Medium-Strong, Broad | N-H stretching (amine) |

| ~3050 - 3000 | Weak-Medium | C-H stretching (aromatic) |

| ~2950 - 2850 | Weak-Medium | C-H stretching (methyl) |

| ~1720 - 1700 | Strong | C=O stretching (ester) |

| ~1620 - 1580 | Medium-Strong | C=C stretching (aromatic ring) and N-H bending |

| ~1250 - 1200 | Strong | C-O stretching (ester) |

Mass Spectrometry (MS)

| Ion | m/z (calculated) |

| [M]⁺ | 152.06 |

| [M+H]⁺ | 153.07 |

Note: The fragmentation pattern would be dependent on the ionization method used.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Data is acquired on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: A standard proton experiment is performed. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans.

-

¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. Typical parameters include a 30-degree pulse width, a relaxation delay of 2-5 seconds, and the acquisition of 1024-4096 scans to achieve a sufficient signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

A small amount of solid this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

-

Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of a blank KBr pellet is recorded and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is heated to ensure volatilization into the ion source.

-

Ionization: The gaseous sample molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Structure and tentative ¹H NMR assignments for this compound.

Methyl 6-aminopyridine-2-carboxylate: A Versatile Heterocyclic Building Block for Drug Discovery and Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 6-aminopyridine-2-carboxylate is a valuable heterocyclic building block widely employed in the fields of medicinal chemistry and organic synthesis. Its unique structural features, possessing a pyridine ring substituted with both an amino and a methyl ester group, offer multiple reaction sites for derivatization. This allows for the construction of a diverse range of complex molecules with significant biological activities. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its role in the development of kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 152.15 g/mol | --INVALID-LINK-- |

| CAS Number | 36052-26-3 | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 118-122 °C | |

| Solubility | Soluble in methanol, ethanol, and chlorinated solvents |

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the Fischer esterification of its corresponding carboxylic acid, 6-aminopyridine-2-carboxylic acid.

Experimental Protocol: Fischer Esterification

This protocol outlines the synthesis of this compound from 6-aminopyridine-2-carboxylic acid using methanol as both the reagent and solvent, with sulfuric acid as a catalyst.[1][2][3][4]

Materials:

-

6-Aminopyridine-2-carboxylic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of 6-aminopyridine-2-carboxylic acid (1.0 eq.) in anhydrous methanol (10-20 mL per gram of carboxylic acid), cautiously add concentrated sulfuric acid (0.1-0.2 eq.) dropwise while cooling in an ice bath.

-

The reaction mixture is then heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

-

The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a white to off-white solid.

Expected Yield: 85-95%

Reactivity and Applications in Organic Synthesis

The presence of the amino group, the ester functionality, and the pyridine ring makes this compound a versatile substrate for a variety of chemical transformations.

Cross-Coupling Reactions

The pyridine ring can be functionalized through palladium-catalyzed cross-coupling reactions. The amino group can also participate in C-N bond formation reactions.

The amino group of this compound can be arylated or alkylated via the Buchwald-Hartwig amination. However, a more common application involves the modification of a halogenated precursor. For instance, the amination of a bromo- or chloro-substituted pyridine carboxylate with an amine provides a route to derivatives of the title compound.

Illustrative Protocol: Buchwald-Hartwig Amination of a Halogenated Precursor [5][6]

Materials:

-

Methyl 6-bromopyridine-2-carboxylate

-

Aniline (or other primary/secondary amine)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene (anhydrous)

Procedure:

-

To an oven-dried Schlenk tube, add Methyl 6-bromopyridine-2-carboxylate (1.0 eq.), the amine (1.2 eq.), Cs₂CO₃ (2.0 eq.), Pd₂(dba)₃ (0.02 eq.), and Xantphos (0.04 eq.).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene via syringe.

-

Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filter cake with ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Expected Yield: 70-90%

The pyridine ring, when appropriately halogenated (e.g., at the 6-position), can undergo Suzuki-Miyaura coupling with various boronic acids to introduce aryl or heteroaryl substituents.

Illustrative Protocol: Suzuki-Miyaura Coupling of a Halogenated Precursor [7][8][9][10][11]

Materials:

-

Methyl 6-bromopyridine-2-carboxylate

-

Phenylboronic acid (or other boronic acid)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water

Procedure:

-

In a round-bottom flask, dissolve Methyl 6-bromopyridine-2-carboxylate (1.0 eq.) and the boronic acid (1.5 eq.) in a mixture of 1,4-dioxane and water (4:1).

-

Add Na₂CO₃ (2.0 eq.) and degas the mixture by bubbling argon through it for 15-20 minutes.

-

Add Pd(PPh₃)₄ (0.05 eq.) and heat the reaction mixture to 80-90 °C under an inert atmosphere for 8-12 hours.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

Expected Yield: 65-85%

Synthesis of Fused Heterocyclic Systems

This compound is a key precursor for the synthesis of various fused heterocyclic systems, most notably imidazopyridines, which are prevalent scaffolds in medicinal chemistry.

The reaction of this compound with α-haloketones is a classical method for the synthesis of imidazo[1,2-a]pyridines. The amino group acts as a nucleophile, attacking the carbonyl carbon, followed by an intramolecular cyclization.

Application in Drug Discovery: A Case Study on Kinase Inhibitors

The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Derivatives of this compound have been explored as potent inhibitors of various kinases, including Transforming Growth Factor-β-activated kinase 1 (TAK1).

TAK1 Inhibition and the TGF-β Signaling Pathway

TAK1 is a key serine/threonine kinase that plays a crucial role in the Transforming Growth Factor-β (TGF-β) signaling pathway.[12][13] This pathway is involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of the TGF-β/TAK1 signaling cascade is implicated in various diseases, including cancer and inflammatory disorders.

Biological Activity of Imidazopyridine-based TAK1 Inhibitors

Several studies have reported the synthesis and biological evaluation of imidazopyridine derivatives as potent TAK1 inhibitors. Table 2 summarizes the in vitro inhibitory activity (IC₅₀) of selected compounds derived from aminopyridine precursors.

| Compound | Target | IC₅₀ (nM) | Reference |

| Imidazopyridine derivative 13h | TAK1 | 27 | --INVALID-LINK-- |

| 7-aminofuro[2,3-c]pyridine derivative 13a | TAK1 | <10 | --INVALID-LINK-- |

| Takinib | TAK1 | 9 | --INVALID-LINK-- |

Conclusion

This compound is a highly valuable and versatile heterocyclic building block. Its readily available starting materials and straightforward synthesis make it an attractive scaffold for synthetic chemists. The presence of multiple functional groups allows for a wide range of chemical modifications, enabling the construction of diverse molecular architectures. Its application in the development of potent kinase inhibitors, particularly targeting the TGF-β/TAK1 signaling pathway, highlights its significance in modern drug discovery. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and scientists working in the fields of organic synthesis and medicinal chemistry.

References

- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 11. WO2018106336A1 - Mono-ligated palladium catalyts, their synthesis and use in suzuki coupling - Google Patents [patents.google.com]

- 12. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 6-aminopyridine-2-carboxylate: Discovery, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-aminopyridine-2-carboxylate, a pivotal heterocyclic building block, has played a significant, albeit often unheralded, role in the advancement of medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, detailed synthetic protocols, and its crucial applications as a key intermediate in the development of novel therapeutics. While a singular "discovery" paper for this compound is not prominent in the historical literature, its importance has grown in tandem with the rise of pyridine-based scaffolds in drug design. This document consolidates key data, experimental procedures, and illustrates its synthetic utility and role as a precursor to bioactive molecules.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader exploration of aminopyridine derivatives in the mid-20th century. Early investigations into aminonicotinic acids and their derivatives, such as a 1957 study on derivatives of 6-aminonicotinic acid, laid the groundwork for the synthesis of various substituted pyridines.[1] The development of robust esterification methods, like the Fischer esterification, made compounds such as this compound readily accessible synthetic targets.

Its true significance, however, emerged with the increasing recognition of the aminopyridine scaffold as a privileged structure in medicinal chemistry. As researchers sought to develop molecules capable of interacting with specific biological targets, the unique electronic and structural properties of aminopyridines made them ideal starting points. This compound, with its reactive amino and ester functional groups, provided a versatile platform for the elaboration of more complex molecules, leading to its widespread use in the synthesis of potential drug candidates.

Physicochemical Properties

This compound is a stable, crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 36052-26-3 |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 95-99 °C |

| Solubility | Soluble in water and various organic solvents |

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is the Fischer esterification of its parent carboxylic acid, 6-aminopyridine-2-carboxylic acid.

General Synthesis Workflow

The overall synthetic process is a straightforward acid-catalyzed esterification.

Detailed Experimental Protocols

Two representative experimental protocols are provided below, demonstrating slight variations in the choice of acid catalyst.

Protocol 1: Synthesis using Sulfuric Acid

-

Reactants and Reagents:

-

6-Aminopyridine-2-carboxylic acid (10 g, 72 mmol)

-

Methanol (300 mL)

-

Sulfuric acid (10 mL)

-

-

Procedure:

-

To a stirred solution of 6-aminopyridine-2-carboxylic acid in methanol at 0°C, slowly add sulfuric acid.

-

The resulting reaction mixture is stirred for 1 hour at room temperature and then refluxed for 15 hours.

-

After cooling, the methanol is removed under reduced pressure.

-

The residue is taken up in an appropriate organic solvent (e.g., dichloromethane) and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the excess acid.

-

The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization or column chromatography.

-

Protocol 2: Synthesis using Thionyl Chloride

-

Reactants and Reagents:

-

6-aminopicolinic acid (5.00 g, 36.2 mmol)

-

Methanol (100 mL)

-

Thionyl chloride (5.25 mL, 72.4 mmol)

-

-

Procedure:

-

A suspension of 6-aminopicolinic acid in methanol is cooled to 0°C.

-

Thionyl chloride is added dropwise to the suspension.

-

The reaction mixture is heated at reflux until all the solid dissolves and is then stirred overnight.

-

The solution is allowed to cool to room temperature, and the excess solvent is removed under reduced pressure.

-

The residue is dissolved in dichloromethane and washed with a basic aqueous solution.

-

The organic layer is dried, filtered, and concentrated to give the product.

-

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its primary role is to serve as a scaffold onto which other chemical moieties can be added to create compounds with desired pharmacological properties.

Precursor to Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors

One of the most significant applications of this compound is in the synthesis of inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1). ASK1 is a key enzyme in the mitogen-activated protein kinase (MAPK) signaling pathway and is implicated in a range of diseases, including inflammatory conditions, cardiovascular diseases, and neurodegenerative disorders.

The synthesis of ASK1 inhibitors often begins with the conversion of this compound to a corresponding acylhydrazide, which is then elaborated into more complex heterocyclic systems that form the core of the final inhibitor.

Other Therapeutic Areas

The versatility of this compound as a synthetic intermediate has led to its use in the development of compounds for a range of other therapeutic targets, including:

-

Antibacterials: As a building block for novel antibiotics.

-

Antivirals: In the synthesis of inhibitors of viral enzymes.

-

Oncology: As a scaffold for the development of kinase inhibitors and other anti-cancer agents.

Role in Signaling Pathways

It is important to note that "this compound" itself is not known to have any direct biological activity or a role in modulating signaling pathways. Its significance lies in its utility as a synthetic precursor to molecules that are designed to interact with specific biological targets and thereby modulate signaling cascades. For instance, the ASK1 inhibitors derived from it directly impact the ASK1-p38/JNK signaling pathway, which is involved in cellular stress responses, inflammation, and apoptosis.

Conclusion

This compound is a foundational molecule in the toolkit of medicinal chemists. While its own history is not marked by a singular discovery event, its importance has steadily grown with the increasing prominence of pyridine-based scaffolds in drug discovery. The straightforward and scalable synthesis of this compound, coupled with its versatile reactivity, ensures its continued relevance as a key starting material for the development of novel therapeutics targeting a wide array of diseases. This guide provides researchers and drug development professionals with a solid foundation of its synthesis and applications, facilitating its effective use in future research endeavors.

References

The Versatile Chemistry of Methyl 6-aminopyridine-2-carboxylate: A Guide to Reactivity and Functionalization

For Researchers, Scientists, and Drug Development Professionals

Methyl 6-aminopyridine-2-carboxylate is a key building block in the synthesis of a wide range of complex organic molecules, particularly in the realm of pharmaceutical and materials science. Its bifunctional nature, possessing both a nucleophilic amino group and an ester, alongside the inherent reactivity of the pyridine ring, allows for a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the reactivity and functionalization of this versatile scaffold, presenting key experimental methodologies and quantitative data to aid in the design and execution of synthetic strategies.

Core Reactivity of the Amino Group

The primary amino group in this compound is a key handle for a variety of functionalization reactions, including acylation, alkylation, and participation in cross-coupling reactions.

N-Acylation and N-Alkylation

The amino group can be readily acylated or alkylated to introduce a variety of substituents. While specific protocols for the title compound are not extensively detailed in publicly available literature, general procedures for aminopyridines are widely applicable. N-alkylation can be achieved using alkyl halides or through reductive amination.[1]

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent1 [label="Alkyl Halide (R-X) / Base\nor\nAldehyde/Ketone + Reducing Agent", shape=plaintext]; product1 [label="N-Alkyl derivative"]; reagent2 [label="Acyl Halide (RCOCl) / Base\nor\nCarboxylic Anhydride", shape=plaintext]; product2 [label="N-Acyl derivative"];

start -> reagent1 [label="N-Alkylation"]; reagent1 -> product1; start -> reagent2 [label="N-Acylation"]; reagent2 -> product2; } caption { label = "General pathways for N-alkylation and N-acylation."; fontsize = 10; }

General Experimental Protocol for N-Alkylation (Illustrative):

A mixture of the aminopyridine (1 equivalent), an alkyl iodide or bromide (1-2 equivalents), and a base such as cesium carbonate (2-3 equivalents) in a solvent like acetone is stirred at room temperature or elevated temperatures (e.g., 55 °C) until the reaction is complete. The product is then isolated and purified, typically by chromatography.[2]

Hydrazinolysis

The ester functionality of this compound can be converted to a carbohydrazide through reaction with hydrazine hydrate. This transformation is a key step in the synthesis of various heterocyclic systems.

Experimental Protocol: Synthesis of 6-Aminopyridine-2-carbohydrazide [3][4]

To a solution of this compound (100 g, 657 mmol) in methanol (1.0 L), hydrazine hydrate (N₂H₄·H₂O, 69.7 g, 1.18 mol) is added. The mixture is then heated to reflux and stirred for 5 hours. During this time, a significant amount of a white precipitate forms. After cooling, the reaction mixture is filtered. The collected solid is washed with ethyl acetate (3 x 100 mL) and dried under vacuum to yield 6-aminopyridine-2-carbohydrazide.[3][4]

| Reactant | Molar Eq. | Solvent | Temperature | Time | Product |

| This compound | 1.0 | Methanol | Reflux | 5 h | 6-Aminopyridine-2-carbohydrazide |

| Hydrazine Hydrate | 1.8 |

Functionalization of the Pyridine Ring

The pyridine ring itself can be functionalized through various reactions, including halogenation and cross-coupling reactions.

Bromination

Electrophilic aromatic substitution on the pyridine ring can be achieved, for instance, by bromination.

Experimental Protocol: Synthesis of Methyl 6-amino-5-bromopyridine-2-carboxylate [5][6]

A solution of bromine (10.13 g, 63.4 mmol) in chloroform (70 mL) is slowly added dropwise to a solution of this compound (9.64 g, 63.4 mol) in chloroform (408 mL) at room temperature over a period of 60 minutes. The reaction mixture is then stirred at room temperature for 18 hours. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (150 mL). The phases are separated, and the organic layer is worked up to isolate the product.[6]

| Reactant | Molar Eq. | Solvent | Temperature | Time | Product |

| This compound | 1.0 | Chloroform | Room Temp. | 18 h | Methyl 6-amino-5-bromopyridine-2-carboxylate |

| Bromine | 1.0 |

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent [label="Br₂\nCHCl₃", shape=plaintext]; product [label="Methyl 6-amino-5-bromopyridine-2-carboxylate"];

start -> reagent [label="Bromination"]; reagent -> product; } caption { label = "Bromination of the pyridine ring."; fontsize = 10; }

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds, and this compound can serve as a versatile coupling partner.

Buchwald-Hartwig Amination

The amino group can participate in palladium-catalyzed amination reactions with aryl halides.

General Experimental Conditions for Buchwald-Hartwig Amination: [2]

A mixture of this compound (1.1 equivalents), an aryl halide (1 equivalent), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (0.05 equivalents), a ligand like Xantphos (0.1 equivalents), and a base such as N,N-diisopropylethylamine (3 equivalents) in a solvent like 1,4-dioxane is heated under a nitrogen atmosphere. The reaction progress is monitored, and upon completion, the product is isolated and purified.[2]

| Reactant/Reagent | Role | Typical Amount |

| This compound | Nucleophile | 1.1 eq. |

| Aryl Halide | Electrophile | 1.0 eq. |

| Pd₂(dba)₃ | Catalyst | 0.05 eq. |

| Xantphos | Ligand | 0.1 eq. |

| DIPEA | Base | 3.0 eq. |

| 1,4-Dioxane | Solvent | - |

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="this compound\n+ Aryl-X", fillcolor="#4285F4", fontcolor="#FFFFFF"]; catalyst [label="Pd₂(dba)₃\nXantphos\nDIPEA", shape=plaintext]; product [label="N-Aryl derivative"];

start -> catalyst [label="Buchwald-Hartwig\nAmination"]; catalyst -> product; } caption { label = "Buchwald-Hartwig cross-coupling reaction."; fontsize = 10; }

Diazotization and Sandmeyer-Type Reactions

While direct Sandmeyer reactions on this compound are not well-documented, a related transformation involving the corresponding N-oxide has been reported. This suggests a potential route for the conversion of the amino group to other functionalities after N-oxidation.

Experimental Protocol: Diazotization and Azide Formation of the N-oxide [7][8]

This compound 1-oxide hydrochloride (16 mmol) is dissolved in 10% aqueous HCl and cooled to 5 °C. An aqueous solution of sodium nitrite (NaNO₂, 21 mmol) is added dropwise while maintaining the temperature below 5 °C. After stirring for 15 minutes, an aqueous solution of sodium azide (NaN₃, 21 mmol) is added dropwise, again keeping the temperature below 5 °C. The reaction is stirred at 5 °C to yield the corresponding azide.[7][8]

| Reactant | Molar Eq. | Reagents | Temperature | Product |

| This compound 1-oxide hydrochloride | 1.0 | 1. NaNO₂, 10% HCl | < 5 °C | Methyl 6-azidopyridine-2-carboxylate 1-oxide |

| 2. NaN₃ |

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of functionalized pyridine derivatives. The reactivity of its amino group, ester functionality, and the pyridine ring itself allows for a rich and diverse chemistry. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore and exploit the synthetic potential of this important building block. Further investigation into direct functionalization reactions will undoubtedly continue to expand its utility in the creation of novel and complex molecules.

References

- 1. Methyl 6-acetyl-5-aminopyridine-2-carboxylate | Benchchem [benchchem.com]

- 2. CA3148502A1 - 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents - Google Patents [patents.google.com]

- 3. US11142525B2 - Azalactam compounds as HPK1 inhibitors - Google Patents [patents.google.com]

- 4. BR112021008991A2 - 2,3-dihydro-1h-pyrrolo[3,4c]pyridin-1-one derivatives as hpk1 inhibitors for cancer treatment - Google Patents [patents.google.com]

- 5. CN112969700A - Imidazopyridine derivatives as alpha 4 beta 7 integrin inhibitors - Google Patents [patents.google.com]

- 6. US20230286947A1 - Complement factor b inhibitor, and pharmaceutical composition, preparation method and use thereof - Google Patents [patents.google.com]

- 7. WO2005026149A1 - Pyrrol derivatives with antibacterial activity - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to Methyl 6-aminopyridine-2-carboxylate Derivatives and Their Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and associated signaling pathways of derivatives of Methyl 6-aminopyridine-2-carboxylate. This core scaffold has emerged as a versatile starting point for the development of a range of biologically active molecules, demonstrating potential in oncology, immunology, and neurology. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of relevant cellular mechanisms to support ongoing research and development efforts in medicinal chemistry.

Introduction

This compound is a substituted pyridine derivative that serves as a valuable building block in the synthesis of a diverse array of heterocyclic compounds. The presence of three key functional groups—a methyl ester, an amino group, and a pyridine ring—offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). Derivatives of this core have shown promise as modulators of various biological targets, most notably as kinase inhibitors and receptor antagonists. This guide will focus on the synthesis of amide and urea derivatives, as well as compounds derived from Suzuki coupling reactions, and their potential therapeutic applications.

Synthesis of this compound Derivatives

The chemical versatility of this compound allows for the straightforward synthesis of a variety of derivatives. The following sections detail common synthetic routes to generate amide and urea derivatives, as well as bi-aryl compounds via Suzuki coupling.

General Synthesis Workflow

The overall synthetic strategy often begins with the modification of the amino or ester group of the this compound core, followed by further diversification.

Caption: General synthetic routes from this compound.

Potential Biological Activities and Data Presentation

Derivatives of this compound have been investigated for a range of biological activities, with a significant focus on their potential as anticancer agents through the inhibition of protein kinases.

Kinase Inhibition

A number of derivatives have been synthesized and evaluated as inhibitors of various kinases, including Hematopoietic Progenitor Kinase 1 (HPK1) and Janus Kinase 2 (JAK2).

Table 1: HPK1 Inhibitory Activity of Selected this compound Derivatives

| Compound ID | Structure | HPK1 IC50 (nM) | Reference |

| Compound 1 | 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivative | <10 | [1] |

| Compound 2 | 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one derivative | <10 | [1] |

| Compound 3 | Azalactam derivative | Data not specified | [2] |

Note: Specific structures for Compounds 1 and 2 are detailed within the referenced patent and involve complex heterocyclic systems attached to the core.

Key Signaling Pathways

The biological effects of this compound derivatives are often mediated by their interaction with specific signaling pathways. Two such pathways of interest are the JAK/STAT and P2X7 receptor signaling cascades.

JAK/STAT Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.[3][4] Certain aminopyridine derivatives have been shown to inhibit JAK kinases, thereby blocking downstream signaling.

Caption: The JAK/STAT signaling pathway and the inhibitory action of aminopyridine derivatives.

P2X7 Receptor Signaling

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells. Its activation by high concentrations of extracellular ATP triggers a variety of downstream signaling events, including the activation of MAP kinases and the release of pro-inflammatory cytokines.[5][6] Some aminopyridine derivatives have been explored as antagonists of the P2X7 receptor.

Caption: P2X7 receptor signaling and its antagonism by aminopyridine derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key derivatives and for the biological evaluation of their activity.

Synthesis Protocols

Protocol 1: Synthesis of 6-Aminopyridine-2-carboxamide Derivatives

This protocol describes a general method for the amide coupling of this compound with a variety of amines.

-

Materials:

-

This compound

-

Desired primary or secondary amine (1.2 equivalents)

-

Trimethylaluminum (2 M in toluene, 2 equivalents)

-

Anhydrous toluene

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

-

-

Procedure:

-

Dissolve the desired amine in anhydrous toluene under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trimethylaluminum to the cooled amine solution.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add this compound to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to 0 °C and quench by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Protocol 2: Suzuki Coupling of 6-Amino-5-bromopyridine-2-carboxylate Derivatives

This protocol outlines the Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the 5-position of the pyridine ring. This first requires bromination of the starting material.

-

Part A: Bromination of this compound

-

Dissolve this compound in chloroform.

-

Slowly add a solution of bromine in chloroform dropwise at room temperature.

-

Stir the reaction mixture for 18 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield Methyl 6-amino-5-bromopyridine-2-carboxylate.[7]

-

-

Part B: Suzuki Coupling

-

Materials:

-

Methyl 6-amino-5-bromopyridine-2-carboxylate

-

Aryl or heteroaryl boronic acid or boronic ester (1.5 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl2, 0.1 equivalents)

-

Base (e.g., K2CO3, 3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Nitrogen atmosphere

-

-

Procedure:

-

To a reaction vessel, add Methyl 6-amino-5-bromopyridine-2-carboxylate, the boronic acid/ester, palladium catalyst, and base.

-

Purge the vessel with nitrogen and add the degassed solvent mixture.

-

Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry, and concentrate.

-

Purify the product by flash chromatography.

-

-

Biological Assay Protocols

Protocol 3: HPK1 Kinase Inhibition Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro inhibitory activity of compounds against HPK1.[1][8][9]

-

Objective: To determine the IC50 of a test compound for HPK1.

-

Materials:

-

Recombinant human HPK1 enzyme

-

Biotinylated peptide substrate (e.g., ULight™-MBP)

-

ATP

-

HTRF Kinase Buffer

-

Test compound (serially diluted in DMSO)

-

HTRF Detection Reagents: Europium-labeled anti-phospho-serine/threonine antibody and Streptavidin-XL665.

-

384-well low-volume white microplate

-

HTRF-compatible plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In the microplate, add the test compound, HPK1 enzyme, and biotinylated substrate in the HTRF Kinase Buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the HTRF detection reagents in a buffer containing EDTA.

-

Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.

-

Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio and determine the percent inhibition for each compound concentration.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 4: Cell Proliferation (MTT) Assay

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound against a cancer cell line.

-

Materials:

-

Human cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium

-

Test compound (serially diluted)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Multi-well spectrophotometer (plate reader)

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell growth inhibition for each concentration relative to the untreated control.

-

Plot the percentage of growth inhibition against the logarithm of the compound concentration to determine the GI50 value.

-

Conclusion

This compound has proven to be a valuable and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as inhibitors of key biological targets, particularly protein kinases such as HPK1 and JAK2, which are implicated in cancer and inflammatory diseases. The synthetic accessibility of this core allows for extensive SAR exploration, leading to the identification of potent and selective modulators of cellular signaling pathways. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of novel therapeutic agents based on this promising chemical scaffold. Further investigation into the optimization of these derivatives, including their pharmacokinetic and pharmacodynamic properties, is warranted to translate their preclinical potential into clinical applications.

References

- 1. WO2020100027A1 - 2,3-dihydro-1h-pyrrolo[3,4-c]pyridin-1-one derivatives as hpk1 inhibitors for the treatment of cancer - Google Patents [patents.google.com]

- 2. US11142525B2 - Azalactam compounds as HPK1 inhibitors - Google Patents [patents.google.com]

- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. Structural and Functional Basis for Understanding the Biological Significance of P2X7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. revvity.com [revvity.com]

An In-depth Technical Guide to the Solubility and Stability of Methyl 6-aminopyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-aminopyridine-2-carboxylate is a pivotal intermediate in medicinal chemistry and drug development, frequently utilized in the synthesis of novel therapeutic agents. Its chemical structure, featuring a pyridine ring substituted with both an amino group and a methyl ester, imparts specific physicochemical properties that are crucial for its handling, reaction kinetics, and the overall success of synthetic routes. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering detailed experimental protocols and expected outcomes to aid researchers in its effective application.

While specific quantitative data for this compound is not extensively available in public literature, this guide consolidates information from structurally related compounds and established analytical methodologies to provide a robust framework for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | PubChem[1] |

| Molecular Weight | 152.15 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 36052-26-3 | PubChem[1] |

| Appearance | White to yellow to orange powder/crystal | TCI[2] |

| Melting Point | 95.0 to 99.0 °C | TCI[2] |

Solubility Profile

For a structurally similar compound, Ethyl 6-aminopyridine-2-carboxylate, it is reported to be soluble in organic solvents such as methanol, ethanol, chloroform, and dimethylformamide (DMF), but insoluble in water.[3] It is anticipated that this compound will exhibit a similar solubility profile.

Predicted Solubility

The following table provides a template for recording experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water | 25 | Isothermal Saturation | ||

| Methanol | 25 | Isothermal Saturation | ||

| Ethanol | 25 | Isothermal Saturation | ||

| Isopropanol | 25 | Isothermal Saturation | ||

| Acetonitrile | 25 | Isothermal Saturation | ||

| Dichloromethane | 25 | Isothermal Saturation | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Isothermal Saturation | ||

| N,N-Dimethylformamide (DMF) | 25 | Isothermal Saturation | ||

| Acetone | 25 | Isothermal Saturation | ||

| Ethyl Acetate | 25 | Isothermal Saturation | ||

| Toluene | 25 | Isothermal Saturation |

Experimental Protocol: Determination of Thermodynamic Solubility by Isothermal Saturation (Shake-Flask Method)

This protocol outlines the determination of the thermodynamic solubility of this compound in various solvents.

Objective: To determine the equilibrium concentration of this compound in a given solvent at a constant temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, etc.)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

HPLC system with UV detector

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly and place them in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

-

Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the solid to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Immediately dilute the filtrate with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

-

Calculate the original solubility, taking into account the dilution factor.

Stability Profile

Understanding the stability of this compound is crucial for defining storage conditions, handling procedures, and predicting its shelf-life. Forced degradation studies are employed to identify potential degradation products and pathways under various stress conditions.

Forced Degradation Studies

Forced degradation studies expose the compound to conditions more severe than accelerated stability testing to predict its degradation profile. The following table summarizes the recommended stress conditions for evaluating the stability of this compound.

| Stress Condition | Reagent/Parameters | Duration | Expected Degradation Pathways |

| Acidic Hydrolysis | 0.1 N HCl | 24, 48, 72 hours | Hydrolysis of the methyl ester to the corresponding carboxylic acid (6-aminopyridine-2-carboxylic acid). |

| Basic Hydrolysis | 0.1 N NaOH | 24, 48, 72 hours | Rapid hydrolysis of the methyl ester to the corresponding carboxylic acid. Potential for further degradation of the pyridine ring under harsh conditions. |

| Oxidative Degradation | 3% H₂O₂ | 24, 48, 72 hours | Oxidation of the amino group to a nitro or N-oxide derivative. Oxidation and potential opening of the pyridine ring.[4][5][6] |

| Thermal Degradation | 60 °C | 1, 2, 5 days | General decomposition, dependent on the solid-state form. |

| Photostability | ICH Q1B conditions (UV and visible light) | As per ICH guidelines | Photolytic degradation, potentially involving the pyridine ring and amino group.[7] |

Experimental Protocol: Forced Degradation Study

This protocol describes a general procedure for conducting forced degradation studies on this compound.

Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents (acetonitrile, methanol, water)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector

-

LC-MS system for identification of degradation products

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at room temperature or elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Store the solid compound in a temperature-controlled oven at 60 °C.

-

Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

-

-

Time Points: Withdraw aliquots from the stressed samples at specified time intervals (e.g., 0, 2, 8, 24, 48, 72 hours).

-

Sample Neutralization (for acidic and basic hydrolysis): Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, before analysis.

-

Analysis: Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method.

-

Peak Purity and Identification: Use a PDA detector to assess the peak purity of the parent compound. Identify the structure of significant degradation products using LC-MS.

Experimental Protocol: Development of a Stability-Indicating HPLC Method

Objective: To develop a validated HPLC method capable of separating this compound from its potential degradation products and process-related impurities.

Instrumentation and Conditions (Typical Starting Point):

-

HPLC System: Agilent 1260 Infinity II or equivalent with a PDA detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A typical starting gradient would be 5-95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Monitor at the λmax of this compound and also scan across a wider UV range with the PDA detector to ensure detection of all impurities.

-

Injection Volume: 10 µL.

Method Development and Validation:

-

Method Development: Inject the stressed samples to evaluate the separation of the parent peak from any degradation products. Optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve baseline resolution for all significant peaks.

-

Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[8]

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Logical Flow for a Forced Degradation Study

Caption: Logical Flow of a Forced Degradation Study.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data is sparse, the provided experimental protocols for solubility determination and forced degradation studies offer a clear path for researchers to generate this critical information. The anticipated solubility in polar organic solvents and potential degradation pathways involving hydrolysis of the ester and oxidation of the aminopyridine core should be considered during its use and storage. The development of a robust, validated stability-indicating HPLC method is paramount for accurate assessment of its purity and stability over time. This guide serves as a valuable resource for scientists and professionals in drug development to ensure the effective and reliable use of this important synthetic intermediate.

References

- 1. This compound | C7H8N2O2 | CID 13809143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

A Technical Guide to Methyl 6-aminopyridine-2-carboxylate: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Methyl 6-aminopyridine-2-carboxylate, a key building block in the synthesis of pharmacologically active compounds. This document outlines its commercial availability, physicochemical properties, detailed synthesis protocols, and its application in a key biochemical assay relevant to drug discovery.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers catering to the research and development sector. The compound is typically offered in laboratory-grade purity.

Table 1: Commercial Suppliers of this compound

| Supplier Name | Purity | Additional Information |

| Lorven Therapeutics Private Limited | 99% | Offered as a powder for medical use.[1] |

| AARMEDICA | Research Grade | Supplies high-quality research chemicals.[2] |

| Vihasibio Sciences Pvt Ltd | 98% | Manufacturer of fine chemicals and pharmaceutical intermediates.[3] |

| Chemical Technology Co.,LTD | 98% | - |

| ChemUniverse | - | Available upon quote request. |

| BioOrganics | >98% | - |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and synthesis.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 36052-26-3 | PubChem[4] |

| Molecular Formula | C₇H₈N₂O₂ | PubChem[4] |

| Molecular Weight | 152.15 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| Synonyms | 6-Aminopicolinic acid methyl ester, Methyl 6-amino-2-pyridinecarboxylate | Chemical Technology Co.,LTD[5] |

| Appearance | White to off-white solid | - |

| Purity | ≥ 98% (typical) | Vihasibio Sciences Pvt Ltd[3] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common and straightforward method for the preparation of this compound is the Fischer esterification of 6-aminopyridine-2-carboxylic acid.

Principle: This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. In this case, 6-aminopyridine-2-carboxylic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid.

Detailed Methodology:

-

Reaction Setup: To a stirred solution of 6-aminopyridine-2-carboxylic acid (10 g, 72 mmol) in 300 mL of Methanol (MeOH) at 0°C, slowly add sulfuric acid (H₂SO₄, 10 mL).

-

Reaction Progression: Stir the resulting reaction mixture for 1 hour at 0°C and then reflux for 15 hours.

-

Work-up:

-

Remove the methanol under reduced pressure.

-

Pour the residue into ice water.

-

Adjust the pH of the mixture to 8-9 with a 6N sodium hydroxide solution.

-

Extract the product with ethyl acetate.

-

-

Purification:

-

Wash the organic phase with brine.

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to yield the final product.

-

Application in a High-Throughput Screening Assay

This compound serves as a crucial starting material in the synthesis of inhibitors for various enzymes, including Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation and a target for cancer immunotherapy. The following section details a typical enzyme inhibition assay workflow used to screen for potential HPK1 inhibitors derived from this compound.

Experimental Workflow: HPK1 Enzyme Inhibition Assay

This assay is designed to measure the ability of a test compound to inhibit the kinase activity of HPK1. It is a microfluidic mobility shift assay that quantifies the phosphorylation of a peptide substrate.

Key Components:

-

Enzyme: Human full-length recombinant HPK1.

-

Substrate: A phosphoacceptor peptide (e.g., 5FAM-AKRRRLSSLRA-COOH).

-

Test Compound: Potential HPK1 inhibitors synthesized using this compound as a precursor.

-

Buffer System: Typically contains TRIS, DTT, and MgCl₂.

Methodology:

-

Reaction Preparation: The assay is performed in a 96-well plate. Each well contains the HPK1 enzyme, the fluorescently labeled peptide substrate, and either a test compound at varying concentrations or DMSO as a control.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction mixture is incubated to allow for the phosphorylation of the substrate by HPK1.

-